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Compound of Interest

Compound Name: FzM1.8

Cat. No.: B15542956 Get Quote

This technical guide provides a comprehensive overview of the pharmacology of FzM1.8, a

novel small molecule modulator of the Frizzled-4 (FZD4) receptor. The information is tailored

for researchers, scientists, and drug development professionals, with a focus on its mechanism

of action, quantitative pharmacological data, and the experimental methodologies used for its

characterization.

Executive Summary
FzM1.8 is a synthetic small molecule that functions as an allosteric agonist of the Frizzled-4

(FZD4) receptor, a class F G-protein coupled receptor (GPCR) central to Wnt signaling

pathways.[1][2][3] Notably, FzM1.8 is derived from FzM1, a negative allosteric modulator of

FZD4, through a structural modification that replaces a thiophene moiety with a carboxylic

group, thereby inverting its pharmacological activity.[1] FzM1.8 activates FZD4 signaling

independently of endogenous Wnt ligands, promoting the recruitment of heterotrimeric G

proteins and preferentially activating a non-canonical signaling pathway involving

phosphoinositide 3-kinase (PI3K).[1] This biased agonism has been shown to maintain

stemness and enhance the proliferation of undifferentiated colon cancer cells.[1]

Quantitative Pharmacological Data
The key quantitative parameters defining the pharmacological profile of FzM1.8 are

summarized in the table below.
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Parameter Value Description Receptor Species

pEC50 6.4

The negative

logarithm of the

molar

concentration of

an agonist that

produces 50% of

the maximum

possible

response.

FZD4 Human

Molecular Weight 322.32 g/mol

The mass of one

mole of the

substance.

N/A N/A

CAS Number 2204290-85-5

A unique

numerical

identifier

assigned by the

Chemical

Abstracts

Service.

N/A N/A

Mechanism of Action and Signaling Pathway
FzM1.8 exerts its effects by binding to an allosteric site on the FZD4 receptor, a site distinct

from the orthosteric binding pocket for Wnt ligands. This binding event induces a

conformational change in the receptor that facilitates the recruitment and activation of

intracellular heterotrimeric G proteins. This action initiates a signaling cascade that is biased

towards the PI3K pathway, a non-canonical branch of Wnt signaling. The activation of the

FZD4/PI3K axis by FzM1.8 ultimately leads to cellular responses such as the preservation of

stem cell characteristics and the promotion of cell proliferation.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 4 Tech Support

https://www.benchchem.com/product/b15542956?utm_src=pdf-body
https://www.benchchem.com/product/b15542956?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/29293331/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15542956?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


FzM1.8 FZD4 Receptor
 Binds to allosteric site

Heterotrimeric G-protein
 Recruits & Activates

PI3K
 Activates Preservation of Stemness &

 Proliferation of
Undifferentiated Cells

 Leads to

Target Engagement

Functional Activity

Mechanism of Action

Receptor Binding Assay
(Determine Affinity)

G-protein Coupling Assay
(Measure G-protein activation)

Wnt/β-catenin Reporter Assay
(Determine Potency & Efficacy)

PI3K Pathway Assay
(Confirm biased signaling)

Cell-based Phenotypic Assays
(Proliferation, Stemness)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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